molecular formula C7H11F3O B1333497 3-(Trifluoromethyl)cyclohexanol CAS No. 454-63-7

3-(Trifluoromethyl)cyclohexanol

Cat. No. B1333497
CAS RN: 454-63-7
M. Wt: 168.16 g/mol
InChI Key: WGZGFRDYYXKLRB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclohexanol is a compound with the empirical formula C7H11F3O . It is a mixture of cis/trans isomers . The compound is part of the small family of all-cis hexakis substituted cyclohexanes .


Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)cyclohexanol can be challenging. It requires elevated temperature and pressure, and the yield can be as low as 13% . The reaction involves dramatic steric clashes between its trifluoromethyl groups . Another compound, 3-(Trifluoromethyl)cyclohexanone, which is closely related to 3-(Trifluoromethyl)cyclohexanol, has been synthesized .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)cyclohexanol consists of a cyclohexanol ring with a trifluoromethyl group attached . The InChI key for this compound is WGZGFRDYYXKLRB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The trifluoromethyl group in 3-(Trifluoromethyl)cyclohexanol can participate in various chemical reactions. For instance, oxidative trifluoromethylation reactions have been studied extensively . These reactions involve the use of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)cyclohexanol has a molecular weight of 168.16 g/mol . It is a solid compound . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Hydrogenation and Hydrodeoxygenation Catalysts

Research has shown that cyclohexanol, including its variants like 3-(Trifluoromethyl)cyclohexanol, can be used as an intermediate in the hydrogenation and hydrodeoxygenation of phenol. Such processes are pivotal for the production of polymers and chemicals in the industry. For instance, cobalt oxide nanoparticles supported on porous carbon showed high efficiency in hydrogenating phenol to cyclohexanol (Wei et al., 2018). Similarly, research on a Ru-solid base bifunctional catalyst indicated its effectiveness in converting lignin-derived phenols to cyclohexanols (Xu et al., 2016).

Carbon Nanotube Synthesis

Cyclohexanol has been used as a precursor in the synthesis of multiwall carbon nanotubes (MWCNTs) in a chemical vapor deposition (CVD) system. This process is significant for the production of high-purity MWCNTs, which have numerous applications in materials science and engineering (Shirazi et al., 2011).

Silica Surface Models

Research involving cyclohexyltrichlorosilane, related to cyclohexanol compounds, has been conducted to model silica surfaces. This is important for understanding the chemistry of silica and its applications in various fields (Feher et al., 1989).

Selective Oxidation in Chemical Synthesis

Cyclohexanol and its derivatives, including 3-(Trifluoromethyl)cyclohexanol, are used in selective oxidation reactions. These reactions are fundamental in the synthesis of important intermediates for the production of synthetic polymers like Nylon (Wang et al., 2016).

Pharmaceutical and Chemical Intermediate Synthesis

Cyclohexanol derivatives are also significant in the synthesis of various pharmaceuticals and chemical intermediates. For instance, the enzymatic reduction of 3-cyanocyclohexanone, a compound structurally similar to 3-(Trifluoromethyl)cyclohexanol, has been studied for producing specific enantiomers (Willaert et al., 2010).

Environmental Applications

In environmental science, the reactions involving cyclohexanol derivatives are studied for understanding hydroxyl radical production, which is vital in atmospheric chemistry and pollution studies [(Atkinson & Aschmann, 1993)](https://consensus.app/papers/hydroxyl-production-gasphase-reactions-ozone-series-atkinson/2fc0e1b5f2d95e719001a9815240e823/?utm_source=chatgpt).

properties

IUPAC Name

3-(trifluoromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZGFRDYYXKLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380533
Record name 3-(trifluoromethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)cyclohexanol

CAS RN

454-63-7
Record name 3-(trifluoromethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)cyclohexanol
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3-(Trifluoromethyl)cyclohexanol
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3-(Trifluoromethyl)cyclohexanol
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3-(Trifluoromethyl)cyclohexanol
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3-(Trifluoromethyl)cyclohexanol
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3-(Trifluoromethyl)cyclohexanol

Citations

For This Compound
4
Citations
N Kennedy, T Cohen - The Journal of Organic Chemistry, 2015 - ACS Publications
A simple method is presented for the highly stereoselective reductions of ketones to the most thermodynamically stable alcohols. In this procedure, the ketone is treated with lithium …
Number of citations: 9 pubs.acs.org
N Kennedy - 2016 - d-scholarship.pitt.edu
Part 1: A widely used method of preparing organolithium compounds is by the reductive lithiation of alkyl phenyl thioethers or usually less conveniently, alkyl halides, with either …
Number of citations: 0 d-scholarship.pitt.edu
N Kennedy - 2015 - search.proquest.com
Part 1: A widely used method of preparing organolithium compounds is by the reductive lithiation of alkyl phenyl thioethers or usually less conveniently, alkyl halides, with either …
Number of citations: 0 search.proquest.com
N Kennedy - 2015 - core.ac.uk
Part 1: A widely used method of preparing organolithium compounds is by the reductive lithiation of alkyl phenyl thioethers or usually less conveniently, alkyl halides, with either …
Number of citations: 0 core.ac.uk

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